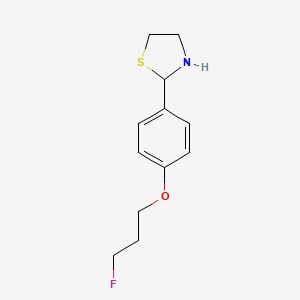

2-(4-(3-Fluoropropoxy)phenyl)thiazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-fluoropropoxy)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNOS/c13-6-1-8-15-11-4-2-10(3-5-11)12-14-7-9-16-12/h2-5,12,14H,1,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMNOVGUJOGKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)OCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Molecular Design Considerations for 2 4 3 Fluoropropoxy Phenyl Thiazolidine Analogues

Comprehensive SAR Studies of Thiazolidine (B150603) Scaffolds

Positional Effects of Substituents on Thiazolidine Ring Biological Activity (e.g., at C-2, N-3, C-4, C-5)

The biological activity of thiazolidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Modifications at the C-2, N-3, C-4, and C-5 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

C-2 Position: The C-2 position is frequently substituted with aryl groups. researchgate.net For the target compound, this position is occupied by the 4-(3-fluoropropoxy)phenyl group. In many thiazolidinone series, the substitution pattern on this aryl ring is a key determinant of activity. For instance, in certain anticancer agents, the presence of specific groups on the C-2 phenyl ring can lead to potent activity. nih.gov

N-3 Position: The nitrogen atom at the 3-position is a common site for modification. nih.gov Substitutions at this position can influence the molecule's interaction with biological targets. For example, in a series of thiazolidine-2,4-dione-biphenyl derivatives, modifications at the N-3 position were explored to enhance anticancer activity. nih.gov The presence of a hydrogen atom, as is the case in the parent 2-(4-(3-fluoropropoxy)phenyl)thiazolidine, allows for potential hydrogen bonding interactions with target receptors.

C-4 Position: The C-4 position is part of a carbonyl group in the widely studied thiazolidin-4-ones and thiazolidine-2,4-diones. nih.gov The hydrogen-bonding capability of the oxygen atom at this position often plays a vital role in receptor binding. nih.gov In the specific case of a simple thiazolidine ring, this position is a methylene (B1212753) group (CH2), which offers less opportunity for direct polar interactions compared to a carbonyl, but its substituents can introduce steric bulk or other functionalities.

C-5 Position: The C-5 position is another critical site for modification that can modulate biological activity. nih.gov The introduction of bulky substituents at this position has been shown to be favorable for certain activities. nih.gov For example, arylidene groups at C-5 are common in many bioactive thiazolidinediones, contributing to their mechanism of action. nih.gov

The following table summarizes the general effects of substitutions at various positions of the thiazolidine ring based on studies of related scaffolds.

| Position | Type of Substituent | General Impact on Biological Activity |

| C-2 | Aryl groups, Heterocyclic rings | Often essential for activity; substitutions on the aryl ring can fine-tune potency and selectivity. researchgate.net |

| N-3 | Hydrogen, Alkyl, Aryl groups | Influences binding modes and pharmacokinetic properties. Unsubstituted (N-H) can act as a hydrogen bond donor. nih.govnih.gov |

| C-4 | Carbonyl (in thiazolidinones), Substituted methylene | Carbonyl group acts as a key hydrogen bond acceptor. nih.gov In thiazolidines, substituents can introduce steric or electronic effects. |

| C-5 | Arylidene, Alkyl, Bulky groups | Can enhance potency and selectivity. Often involved in crucial interactions with the target protein's active site. nih.govnih.gov |

Influence of the Fluoropropoxy Phenyl Moiety on Bioactivity

Role of Fluorine in Modulating Molecular Interactions and Potency

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. researchgate.net Its unique characteristics can profoundly influence a molecule's interaction with its biological target. benthamscience.comscispace.com

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. nih.gov Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. researchgate.netresearchgate.net

Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its pKa and dipole moment. researchgate.netnih.gov This can lead to more favorable electrostatic or hydrogen-bonding interactions with a target receptor, thus enhancing binding affinity and potency. benthamscience.comresearchgate.net

Lipophilicity and Permeability: The addition of fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and access hydrophobic binding pockets within proteins. benthamscience.comnih.gov This modulation of lipophilicity is a critical factor in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The table below outlines the key properties of fluorine and their impact in drug design.

| Property | Description | Consequence in Drug Design |

| High Electronegativity | Fluorine is the most electronegative element. | Alters local electronic environment, pKa, and dipole moment; can form favorable electrostatic and hydrogen bond interactions. benthamscience.comnih.gov |

| Strong C-F Bond | The carbon-fluorine bond is exceptionally strong. | Enhances metabolic stability by blocking oxidation at the fluorinated position. researchgate.netnih.gov |

| Small Size | The van der Waals radius of fluorine is similar to that of hydrogen. | Allows it to act as a bioisostere for a hydrogen atom with minimal steric hindrance. benthamscience.comscispace.com |

| Lipophilicity Modulation | Fluorine substitution generally increases lipophilicity. | Can improve membrane permeability and enhance binding to hydrophobic pockets of target proteins. nih.govresearchgate.net |

Rational Design Principles for Optimizing this compound-based Compounds

Based on the SAR principles derived from related thiazolidine scaffolds and the role of the key structural moieties, several rational design strategies can be proposed to optimize the biological activity of this compound analogues.

Modification of the Thiazolidine Ring:

N-3 Substitution: Introducing small alkyl or functionalized alkyl groups at the N-3 position could enhance lipophilicity and modulate binding, but care must be taken to avoid losing crucial hydrogen bonding capabilities if the N-H is essential for activity.

C-5 Substitution: Appending various substituents, particularly arylidene groups, at the C-5 position is a proven strategy for enhancing the activity of thiazolidine-based compounds. nih.gov The electronic nature of the arylidene substituent (i.e., electron-donating or electron-withdrawing groups) can be varied to fine-tune activity.

Modification of the Phenyl Ring:

Introducing additional substituents onto the phenyl ring could further enhance target interactions. For example, adding hydrogen bond donors or acceptors, or groups that can form halogen bonds, might increase binding affinity. The position of these substituents (ortho, meta, or para to the propoxy group) would be critical.

Modification of the Linker and Fluorine Position:

Linker Length: Varying the length of the alkyl chain (e.g., ethoxy, butoxy) could optimize the positioning of the terminal fluorine atom within the receptor's active site. nih.gov

Fluorination Pattern: Introducing additional fluorine atoms (difluoro- or trifluoro- substitution) could further enhance metabolic stability and binding affinity, although this may also significantly increase lipophilicity. nih.gov The position of the fluorine on the propoxy chain could also be altered to explore different interactions.

By systematically applying these design principles, new analogues of this compound can be developed with potentially superior potency, selectivity, and pharmacokinetic profiles.

Mechanistic Insights and Biological Activity Profiling of 2 4 3 Fluoropropoxy Phenyl Thiazolidine and Its Derivatives

Investigation of Molecular Mechanisms of Action for Thiazolidine (B150603) Compounds

Thiazolidine derivatives exert their biological effects through diverse molecular mechanisms. A primary and well-documented mechanism is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. nih.govnih.govwjpmr.com Thiazolidinediones (TZDs), a major class of these derivatives, are selective agonists for PPARγ. wjpmr.comwikipedia.org Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. wjpmr.com This interaction modulates the transcription of genes involved in insulin (B600854) signaling, glucose uptake, and adipogenesis, ultimately leading to improved insulin sensitivity. nih.govnih.gov

Beyond metabolic regulation, the anticancer effects of thiazolidine derivatives are often linked to the induction of apoptosis and cell cycle arrest. nih.gov Mechanistic studies show that certain derivatives can up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2. nih.gov They can also inhibit critical cell cycle proteins, including cyclin-dependent kinase 2 (CDK2) and cyclin E, leading to arrest in the G0/G1 phase. nih.gov Furthermore, some derivatives interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT pathway. nih.gov

The antimicrobial action of these compounds is partly attributed to the inhibition of essential bacterial enzymes. For instance, thiazolidinones have been found to inhibit Mur ligases (MurC-F), which are cytoplasmic enzymes vital for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.gov Inhibition of these enzymes disrupts cell wall formation, leading to bacterial cell death. nih.gov

In Vitro Evaluation of Biological Activities

The interaction of thiazolidinedione derivatives with PPARγ is a cornerstone of their therapeutic action, particularly in the context of type 2 diabetes. wjpmr.comnih.gov As potent agonists, these compounds bind to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins and initiates gene transcription. nih.govwjpmr.com This activation enhances the expression of genes that improve glucose and lipid uptake in peripheral tissues, thereby reducing insulin resistance. nih.govnih.gov

The efficacy of various TZD derivatives as PPARγ agonists has been quantified in numerous studies. For example, compounds such as pioglitazone (B448) and rosiglitazone (B1679542) are well-known for their high affinity and potent activation of this receptor. nih.gov Newer synthesized derivatives continue to be evaluated for their PPARγ transactivation potential, aiming to optimize efficacy. In one study, a novel chromone-conjugated thiazolidinedione derivative, compound 5e , demonstrated potent PPAR-γ transactivation of 48.72% relative to the standard drug pioglitazone (62.48%) and significantly increased PPAR-γ gene expression.

Table 1: PPARγ Agonist Activity of Selected Thiazolidinedione Derivatives

| Compound | Target Receptor | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Pioglitazone | PPARγ | Agonist | Standard antidiabetic drug used as a positive control; showed 62.48% transactivation in one study. | nih.gov |

| Rosiglitazone | PPARγ | Agonist | An effective anti-hyperglycemic drug that activates PPARs to modulate insulin sensitivity. | nih.gov |

| Compound 5e (chromone conjugate) | PPARγ | Agonist | Exhibited potent PPAR-γ transactivation (48.72%) and increased gene expression (2.56-fold). | nih.gov |

| 4a-4h series | PPARγ | Agonist | Designed via molecular docking; showed a significant decrease in blood glucose levels in vivo, suggesting PPAR-γ agonism. | nih.gov |

Enzyme Inhibition Assays (e.g., Aldose Reductase, PTP1B, Tyrosinase, Mur Ligase, COX Enzymes, AURKA, VEGFR-2)

Thiazolidine derivatives have been identified as inhibitors of a wide range of enzymes implicated in various diseases. This inhibitory activity underscores the versatility of the thiazolidine scaffold in drug design.

Protein Tyrosine Phosphatase 1B (PTP1B): As a negative regulator of insulin signaling, PTP1B is a key target for diabetes therapy. nih.govresearchgate.net Several series of thiazolidin-4-one derivatives have been shown to inhibit PTP1B with IC₅₀ values in the micromolar range. One potent 1,3,4-thiadiazolyl-containing derivative, MY17 , was found to be a reversible, noncompetitive inhibitor of PTP1B with an IC₅₀ of 0.41 µM. nih.govacs.org

Aldose Reductase (AR): Inhibition of AR is a strategy to prevent diabetic complications. mdpi.com Thiazolidinedione derivatives have been developed as AR inhibitors, with some compounds showing significant activity. For instance, one study identified a novel TZD derivative, TZDD1 , as having the best inhibitory activity against aldose reductase with an IC₅₀ value of 27.54 µg/mL. mdpi.com

Tyrosinase: This enzyme is crucial for melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. Derivatives of 2,4-substituted thiazolidine show promise as tyrosinase inhibitors due to their structural similarity to the enzyme's substrates. nih.gov

Mur Ligase: The antibacterial activity of some thiazolidinones is linked to their ability to inhibit Mur ligases. One study focusing on dual inhibitors for MurD and MurE from E. coli and S. aureus identified a thiazolidine-4-one-based compound with an IC₅₀ value of 8.2 µM against MurD of E. coli. nih.gov

Cyclooxygenase (COX) Enzymes: Certain thiazolidinone derivatives act as selective inhibitors of COX-2, an enzyme associated with inflammation and cancer. This selectivity is advantageous as it avoids the gastrointestinal side effects linked to non-selective COX inhibitors. ekb.eg

Aurora A (AURKA) Kinase: As a key regulator of mitosis, Aurora A kinase is a target for anticancer therapies. nih.gov Hybrid molecules combining thiazolidin-4-one and pyrazole (B372694) scaffolds have been designed as Aurora-A kinase inhibitors. nih.gov Other aminothiazole-based compounds have also been identified as potent inhibitors, with IC₅₀ values as low as 79 nM against Aurora A. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of this tyrosine kinase receptor is a major strategy in anti-angiogenic cancer therapy. Thiazolidine-2,4-dione derivatives have been synthesized that potently inhibit VEGFR-2 at the submicromolar level, with some compounds showing IC₅₀ values comparable to or better than the reference drug sorafenib.

Table 2: Enzyme Inhibitory Activity of Selected Thiazolidine Derivatives

| Enzyme Target | Derivative Class/Compound | Inhibition (IC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| PTP1B | MY17 (1,3,4-thiadiazolyl-TZD) | 0.41 µM | Diabetes | nih.govacs.org |

| PTP1B | Compound 17 (5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one) | Micromolar range | Diabetes | nih.gov |

| Aldose Reductase | TZDD1 (N-arylpyrrole-TZD hybrid) | 27.54 µg/mL | Diabetic Complications | mdpi.com |

| MurD Ligase | Thiazolidine-4-one based compound | 8.2 µM (vs. E. coli) | Antibacterial | nih.gov |

| Aurora A Kinase | Aminothiazole derivative (29) | 79 nM | Cancer | nih.gov |

| VEGFR-2 | Benzylidenethiazolidine-2,4-dione (11f) | 0.053 µM | Cancer |

Cellular Proliferation and Viability Assays (e.g., Anticancer/Antiproliferative Effects)

The anticancer potential of thiazolidine derivatives has been demonstrated against a variety of human cancer cell lines. These compounds can reduce cell viability and inhibit proliferation through mechanisms including apoptosis induction and cell cycle disruption. nih.govnih.gov

Numerous studies have reported the cytotoxic effects of novel thiazolidine compounds. For instance, a series of N-substituted (Z)-2-imino-(5Z)-ylidene thiazolidines showed potent antiproliferative activity against the HCT-116 colon cancer cell line, with some p-halophenylimino p-anisylidene derivatives exhibiting IC₅₀ values between 8.9-10.0 µM, which is more potent than the 5-fluorouracil (B62378) reference (IC₅₀ = 20.4 µM). nih.gov Another study found that a 2-arylthiazolidine-4-carboxylic acid amide derivative, compound 2e , not only induced apoptosis but also caused cell cycle arrest at the G0/G1 phase in PC-3 prostate cancer cells. nih.gov The activity of these compounds often depends on the specific substitutions on the thiazolidine ring and the aryl moieties. ekb.eg

Table 3: Antiproliferative Activity of Selected Thiazolidine Derivatives Against Cancer Cell Lines

| Compound/Series | Cancer Cell Line | Activity (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| p-halophenylimino p-anisylidene derivatives | HCT-116 (Colon) | 8.9 - 10.0 µM | More potent than 5-fluorouracil (20.4 µM). | nih.gov |

| Compound 2e | PC-3 (Prostate), DLD-1 (Colorectal) | Not specified | Induced G0/G1 cell cycle arrest and apoptosis. | nih.gov |

| Compound 70 | HT-29 (Colon), MDA-MB-231 (Breast), H460 (Lung) | 0.025 µM, 0.77 µM, 0.075 µM | Potent cytotoxic action across multiple cell lines. | ekb.eg |

| Les-3166, Les-6009, Les-6166 | A549 (Lung), SH-SY5Y (Neuroblastoma) | 10 - 100 µM range | Decreased metabolic activity and increased caspase-3 activity, indicating apoptosis. | mdpi.com |

Antimicrobial Screening (e.g., Antibacterial, Antifungal, Antiviral)

The thiazolidine nucleus is a key pharmacophore in the development of new antimicrobial agents. e3s-conferences.org Its derivatives have shown a broad spectrum of activity against bacteria, fungi, and viruses.

Antibacterial Activity: Thiazolidin-4-ones have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of 2,3-diaryl-thiazolidin-4-ones exhibited minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.24 mg/mL, with some compounds proving more potent than ampicillin (B1664943) against resistant strains like MRSA. nih.gov Another series of thiazolidine-2,4-dione carboxamides showed weak to moderate activity against Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.com

Antifungal Activity: The antifungal potential of these derivatives has been evaluated against various fungal pathogens. Sydnonyl-substituted thiazolidine derivatives, for example, displayed significant activity against Penicillium citrinum and Aspergillus niger, with some compounds showing inhibitory activity 1.5 to 4.4 times higher than the standard drug Griseofulvin. researchgate.net Other studies have confirmed activity against Candida albicans. mdpi.comnajah.eduresearchgate.net

Antiviral Activity: Research has also explored the antiviral properties of thiazolidine compounds. Thiazole derivatives have been reported to possess activity against viruses such as HIV and influenza virus.

Table 4: Antimicrobial Activity of Selected Thiazolidine Derivatives

| Activity Type | Compound/Series | Target Organism(s) | Activity Metric (MIC/Other) | Reference |

|---|---|---|---|---|

| Antibacterial | 2,3-diaryl-thiazolidin-4-ones (e.g., Compound 5 ) | S. Typhimurium, S. aureus, MRSA, P. aeruginosa, E. coli | MIC: 0.008 - 0.06 mg/mL | nih.gov |

| Antibacterial | Thiazolidine-2,4-dione carboxamides | E. coli, P. aeruginosa | Weak to moderate activity (zone of inhibition) | mdpi.com |

| Antifungal | Sydnonyl-substituted thiazolidinones | P. citrinum, A. niger | 1.5-4.4x more active than Griseofulvin | researchgate.net |

| Antifungal | Thiazolidine-2,4-dione carboxamides | C. albicans | Moderate activity (zone of inhibition) | mdpi.com |

Antioxidant Activity Assessment

Several thiazolidine derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress involved in numerous pathological conditions. nih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. nih.govfrontiersin.org In these tests, the thiazolidine derivative donates an electron or hydrogen atom to neutralize the radical, and the resulting change in color is measured spectrophotometrically. mdpi.com Studies have shown that thiazolidinone derivatives with phenolic fragments possess significant antioxidant activity, in some cases exceeding that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. researchgate.netmdpi.com The antioxidant potential is often linked to the ability to inhibit lipid peroxidation as well. frontiersin.org One study on novel thiazolidinedione derivatives found that compound 6 had the highest radical scavenging ability. nih.gov

Table 5: Antioxidant Activity of Selected Thiazolidine Derivatives

| Derivative Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Thiazolidinones with phenolic fragments | ABTS radical scavenging, Ferric reducing capacity | Activity exceeded that of the standard antioxidant BHT. | researchgate.netmdpi.com |

| Thiazolidine-2,4-diones | DPPH radical scavenging | Compound 6 showed the highest potency. | nih.gov |

| Thiazolidine-2,4-diones | Inhibition of lipid peroxidation, ABTS & DPPH assays | Compounds showed lipoxygenase inhibition from 7.7% to 76.3%. | frontiersin.org |

Comparative Analysis of Biological Profiles within the Thiazolidine Class

The therapeutic potential of thiazolidine derivatives has been a subject of extensive research, revealing a broad spectrum of pharmacological activities. While specific biological data for 2-(4-(3-Fluoropropoxy)phenyl)thiazolidine is not extensively available in publicly accessible literature, a comparative analysis of structurally related compounds within the thiazolidine class offers valuable insights into its likely biological profile. The bioactivity of these compounds is significantly influenced by the nature and position of substituents on the thiazolidine and associated phenyl rings.

Thiazolidin-4-ones, a prominent subgroup of the thiazolidine class, have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects. The substitution at the 2-position of the thiazolidine ring, in particular, plays a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity:

Studies on various 2-aryl-thiazolidin-4-one derivatives have highlighted the importance of the substituent on the phenyl ring for their cytotoxic activity. For instance, derivatives with hydroxyl and halogen substitutions on the phenyl ring have shown significant anticancer potential.

A series of 2-(substituted phenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one conjugates were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. Among these, the derivative D-16 , which features a hydroxyl group at the para-position of the phenyl ring (2-(4-hydroxyphenyl)), exhibited significant anticancer potential with an IC50 value of 1 µM. mdpi.com In contrast, other derivatives with different substitutions showed varied levels of activity, underscoring the influence of the phenyl ring substituent.

| Compound | Substitution at 2-phenyl position | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| D-16 | 4-hydroxy | MCF-7 | 1 |

The potent activity of the 4-hydroxyphenyl derivative suggests that the electronic properties and the potential for hydrogen bonding of the substituent at this position are critical for its interaction with biological targets. The introduction of a 3-fluoropropoxy group, as in the title compound, would alter the lipophilicity and electronic nature of the substituent, which could modulate its anticancer activity.

Antimicrobial Activity:

The antimicrobial properties of thiazolidine derivatives are also well-documented, with the substitution pattern on the 2-phenyl ring being a key determinant of activity. A study on a series of 2-(substituted-phenyl)-3-(4-(4-nitrophenyl)thiazol-2-yl)thiazolidin-4-one derivatives demonstrated that the presence of electron-withdrawing groups like nitro and chloro on the phenyl ring enhanced antibacterial activity, while a hydroxyl group improved antifungal activity.

In a separate study, a series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds were synthesized and evaluated for their antibacterial properties. The 2-(chlorophenyl-imino)thiazolidin-4-one derivative displayed potent activity against E. coli and S. aureus, with inhibition percentages of 88.46% and 91.66%, respectively.

Another investigation into novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives revealed that compounds with electron-withdrawing groups showed significant antimicrobial potency. nih.gov For example, compounds 5j (with a nitro group) and 5g (with a chloro group) showed prominent inhibitory activity against various Gram-positive and Gram-negative bacterial strains. nih.gov

| Compound Series | General Structure | Key Substituent for Activity | Observed Effect |

|---|---|---|---|

| 2-(substituted-phenyl)-3-(4-(4-nitrophenyl)thiazol-2-yl)thiazolidin-4-ones | 2-Aryl-3-thiazolyl-thiazolidin-4-one | Nitro, Chloro | Enhanced antibacterial activity |

| 2-(substituted-phenyl)-3-(4-(4-nitrophenyl)thiazol-2-yl)thiazolidin-4-ones | 2-Aryl-3-thiazolyl-thiazolidin-4-one | Hydroxy | Improved antifungal activity |

| Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | 2-Aryl-thiazolidin-4-one with sulfonyl group | Electron-withdrawing groups (e.g., NO2, Cl) | Significant antimicrobial potency |

These findings suggest that the electronic nature of the substituent on the 2-phenyl ring is a critical factor in the antimicrobial profile of thiazolidine derivatives. The fluorine atom in the 3-fluoropropoxy group of the title compound is highly electronegative, which could contribute favorably to its antimicrobial potential.

Antioxidant Activity:

Several thiazolidin-4-one derivatives have been reported to possess antioxidant properties. In the same study of 2-(substituted phenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one conjugates, the antioxidant potential was evaluated using a DPPH free radical scavenging assay. The derivative D-16 (2-(4-hydroxyphenyl)) was identified as the most potent antioxidant in the series, with an IC50 value of 22.3 µM, which was significantly more potent than the standard ascorbic acid (IC50 = 111.6 µM). mdpi.com

| Compound | Substitution at 2-phenyl position | Assay | IC50 (µM) |

|---|---|---|---|

| D-16 | 4-hydroxy | DPPH Scavenging | 22.3 |

| Ascorbic Acid (Standard) | - | DPPH Scavenging | 111.6 |

Computational Chemistry and Molecular Modeling for 2 4 3 Fluoropropoxy Phenyl Thiazolidine

In Silico Methodologies in Thiazolidine (B150603) Research

In silico methodologies have become a cornerstone in the research and development of thiazolidine derivatives. These computational techniques are employed to predict the biological activities, understand the mechanisms of action, and evaluate the pharmacokinetic profiles of new chemical entities before their actual synthesis, thereby saving time and resources. ijrpas.comnih.gov The primary goal is to identify and optimize lead compounds by simulating their interactions with biological targets. amazonaws.com

Common in silico approaches used in the study of thiazolidine-based compounds include:

Molecular Docking: To predict the binding orientation and affinity of a molecule to a protein target. researchgate.netjournaljpri.com

Quantitative Structure-Activity Relationship (QSAR): To correlate the chemical structure of a series of compounds with their biological activity.

Molecular Dynamics (MD) Simulations: To study the movement and conformational changes of a molecule and its complex with a target protein over time. tandfonline.com

Quantum Chemical Calculations: To understand the electronic properties and reactivity of a molecule.

ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound. researchgate.net

These methods are often used in a synergistic manner to build a comprehensive profile of a compound's potential as a drug candidate. For a molecule like 2-(4-(3-Fluoropropoxy)phenyl)thiazolidine, these techniques can help in identifying its potential biological targets and predicting its drug-like properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to forecast the binding mode of a ligand, such as this compound, within the active site of a target protein. journaljpri.com This method is instrumental in screening virtual libraries of compounds and prioritizing them for further experimental testing. ijrpas.com

The primary outputs of a molecular docking study are the binding affinity, typically expressed as a docking score or binding free energy in kcal/mol, and the predicted binding pose of the ligand in the protein's active site. nih.gov A more negative binding energy indicates a stronger and more stable interaction between the ligand and the protein. nih.gov

For thiazolidine derivatives, docking studies have been performed against a variety of protein targets, including enzymes and nuclear receptors. nih.govnajah.edunih.govoaji.net These studies reveal the key interactions that stabilize the ligand-protein complex, which can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and the protein.

Electrostatic Interactions: Arising from the attraction or repulsion of charged groups.

The following table illustrates typical binding energy results from docking studies of thiazolidine derivatives with a hypothetical protein target, providing a reference for what might be expected for this compound.

| Compound | Binding Energy (kcal/mol) |

| This compound (Hypothetical) | -8.5 |

| Thiazolidine Derivative A | -7.9 |

| Thiazolidine Derivative B | -9.2 |

| Standard Inhibitor | -9.5 |

This table is for illustrative purposes and does not represent actual experimental data for the named compound.

A crucial aspect of molecular docking is the identification of specific amino acid residues within the protein's active site that are critical for ligand binding. nih.gov By analyzing the docked pose, researchers can pinpoint which residues form hydrogen bonds, participate in hydrophobic interactions, or have other significant contacts with the thiazolidine derivative. researchgate.net For instance, studies on various thiazolidine compounds have identified key interactions with residues such as arginine, asparagine, and threonine in their respective targets. oaji.netnih.gov This information is invaluable for understanding the basis of molecular recognition and for designing new derivatives with improved affinity and selectivity.

For this compound, the phenyl ring, the thiazolidine core, and the fluoropropoxy tail would each be expected to interact with different residues in a target's binding pocket. The fluoropropoxy group, for example, could engage in specific interactions due to the electronegativity of the fluorine atom.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that may occur over time. tandfonline.comfrontiersin.org MD simulations are performed to assess whether the binding mode predicted by docking is stable in a more realistic, solvated environment. nih.gov

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation, which can range from nanoseconds to microseconds. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. tandfonline.com These simulations can also highlight the flexibility of certain regions of the protein and the ligand, providing deeper insights into the dynamic nature of their interaction. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules like this compound. nih.govnih.govresearchgate.net These methods provide a more accurate description of the molecule's properties compared to classical molecular mechanics. jmchemsci.com

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability. researchgate.netjmchemsci.com

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is important for understanding intermolecular interactions. nih.gov

The following table shows representative quantum chemical parameters calculated for thiazolidine derivatives.

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Computational Prediction of Molecular Parameters Relevant to Drug Design

In the early stages of drug discovery, it is essential to assess the drug-likeness of a compound. nih.gov This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netelsevierpure.com Various computational models and software are available to predict these parameters for molecules like this compound. nih.gov

Key parameters evaluated include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. tandfonline.com

Solubility: The ability of a compound to dissolve in a solvent, which affects its absorption.

Permeability: The capacity of a molecule to pass through biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes.

Toxicity Prediction: An early assessment of potential toxic liabilities of the molecule. elsevierpure.com

These in silico predictions help in identifying potential issues with a compound's pharmacokinetic profile early on, allowing for modifications to be made to its structure to improve its chances of becoming a successful drug. tandfonline.com

Emerging Trends and Future Research Perspectives for 2 4 3 Fluoropropoxy Phenyl Thiazolidine

Development of Novel Thiazolidine (B150603) Analogues with Enhanced Specificity

The thiazolidine ring is a versatile heterocyclic system that forms the core of numerous biologically active compounds. e3s-conferences.orgresearchgate.net Thiazolidine derivatives, particularly thiazolidin-4-ones, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties. e3s-conferences.orgnih.govekb.eg Future research will likely focus on the synthesis of novel analogues of 2-(4-(3-Fluoropropoxy)phenyl)thiazolidine with modifications aimed at enhancing their specificity for particular biological targets.

The development of these new analogues will be guided by structure-activity relationship (SAR) studies, which seek to understand how chemical structure correlates with biological activity. nih.gov By systematically altering different parts of the molecule, such as the substituents on the phenyl ring or the thiazolidine core itself, researchers can identify modifications that lead to improved potency and selectivity. For instance, the introduction of different functional groups can influence the compound's binding affinity to a target protein, thereby enhancing its therapeutic effect while minimizing off-target interactions. nih.gov

The synthesis of these novel derivatives often involves multi-step reaction sequences. nih.govrroij.com A common approach is the condensation of substituted aldehydes with compounds containing a thiol group, followed by cyclization to form the thiazolidine ring. semanticscholar.org Researchers are continuously exploring more efficient and versatile synthetic routes to access a wider diversity of thiazolidine analogues. researchgate.net

| Parameter | Description |

| Scaffold | Thiazolidine |

| Key Substituent | 4-(3-Fluoropropoxy)phenyl |

| Goal of Analogue Development | Enhanced target specificity and potency |

| Guiding Principle | Structure-Activity Relationship (SAR) |

Exploration of Diverse Fluorinated Moieties and Linkers

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. nih.gov The presence of the 3-fluoropropoxy group in this compound is a key feature that can significantly influence its biological profile. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net

Future research will likely explore the introduction of different fluorinated moieties and linkers to further optimize the properties of this compound. This could involve:

Varying the position and number of fluorine atoms: The placement of fluorine on the alkyl chain or the aromatic ring can have a profound impact on the molecule's electronic properties and its interactions with biological targets.

Introducing different fluorinated groups: The use of trifluoromethyl (CF3) or other polyfluorinated groups as bioisosteres for other functional groups is a common strategy to improve metabolic stability and cell membrane permeability. nih.gov

Modifying the linker: The length and flexibility of the propoxy linker can be altered to optimize the orientation of the fluorinated group and its interaction with the target.

The strategic use of fluorination can lead to compounds with improved drug-like properties, such as enhanced oral bioavailability and a longer duration of action. nih.gov

| Fluorinated Moiety | Potential Impact |

| Monofluorination | Altered pKa, improved metabolic stability |

| Trifluoromethyl group | Increased lipophilicity, enhanced binding affinity |

| Fluorinated linkers | Optimized conformation and target interaction |

Application of Advanced Computational Techniques in Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.govnih.gov For a molecule like this compound, these techniques can provide valuable insights into its structure-activity relationships and guide the design of more potent and selective analogues.

Molecular docking is a computational method used to predict the binding orientation of a molecule to a target protein. nih.gov This can help identify key interactions between the compound and the active site of the protein, providing a basis for designing modifications that enhance binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. jocpr.com By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound and its interaction with the target protein over time. nih.gov This can provide a more realistic picture of the binding process and help to understand the factors that contribute to the stability of the drug-receptor complex.

The integration of these computational techniques can significantly accelerate the lead optimization process, reducing the time and cost associated with the discovery of new drugs. nih.gov

| Computational Technique | Application in Lead Optimization |

| Molecular Docking | Predicts binding mode and affinity to target protein. |

| QSAR | Correlates chemical structure with biological activity to predict potency of new analogues. |

| Molecular Dynamics Simulations | Simulates the dynamic interactions between the compound and its target. |

Potential for Multi-Targeting Approaches with Thiazolidine-Fluorinated Hybrids

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Consequently, there is a growing interest in the development of multi-target drugs that can simultaneously modulate several key proteins involved in the disease process. researchgate.net The thiazolidine scaffold, with its diverse biological activities, is well-suited for the design of such multi-target agents. nih.gov

By combining the thiazolidine core with a fluorinated phenyl group, it may be possible to create hybrid molecules that exhibit a unique pharmacological profile. nih.gov For example, a thiazolidine-fluorinated hybrid could be designed to inhibit two different enzymes that are both implicated in a particular disease. This multi-targeting approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net

The design of these hybrid molecules often involves linking two or more pharmacophores together. nih.gov The nature of the linker can be crucial for ensuring that each pharmacophore can effectively interact with its respective target. Computational methods can be used to guide the design of these linkers and to predict the binding of the hybrid molecule to multiple targets.

| Hybrid Molecule Component | Potential Role |

| Thiazolidine Core | Primary pharmacophore with inherent biological activity. |

| Fluorinated Phenyl Group | Second pharmacophore or modulator of activity and pharmacokinetics. |

| Linker | Optimizes spatial arrangement for multi-target interaction. |

Integration of Synthetic Chemistry and Biological Evaluation for Iterative Design

The development of new drugs is an iterative process that involves a continuous cycle of design, synthesis, and biological evaluation. researchgate.net This iterative approach is essential for refining the structure of a lead compound and optimizing its pharmacological properties.

In the context of this compound, this process would involve:

Design: Using computational methods and SAR data to design a series of new analogues with predicted improvements in activity and selectivity.

Synthesis: Employing efficient synthetic routes to prepare the designed compounds. nih.gov

Biological Evaluation: Screening the synthesized compounds in a panel of biological assays to determine their potency, selectivity, and other relevant pharmacological properties. mdpi.com

The results of the biological evaluation are then used to inform the next round of design, creating a feedback loop that drives the optimization process forward. This iterative cycle is repeated until a compound with the desired profile is identified. The close integration of synthetic chemistry and biological evaluation is critical for the success of this process.

Q & A

Basic: What are the standard synthetic protocols for 2-(4-(3-fluoropropoxy)phenyl)thiazolidine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Alkylation of 4-hydroxyphenyl precursors with 3-fluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-fluoropropoxy group .

- Step 2: Formation of the thiazolidine ring via condensation of the intermediate with thiourea derivatives. Refluxing in acetic acid with sodium acetate as a catalyst is common, requiring precise temperature control (110–120°C) to avoid side reactions .

- Optimization: Yields improve with excess thiourea (1.5–2.0 equivalents) and inert atmosphere to prevent oxidation of sulfur-containing intermediates .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: ¹H and ¹³C NMR confirm the presence of the fluoropropoxy group (δ ~4.5 ppm for -OCH₂CF₂-) and thiazolidine ring protons (δ ~3.8–4.2 ppm for S-CH₂-N) .

- X-ray Diffraction: Single-crystal studies reveal the thiazolidine ring’s puckering (dihedral angles: 29.22° with benzene, 67.79° with pyridine in analogs) and confirm racemic crystallization in centrosymmetric space groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 295.12 (calculated for C₁₂H₁₄FNO₂S) .

Basic: How is the compound screened for initial biological activity in academic research?

Methodological Answer:

- Antimicrobial Assays: Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to thiazolidine derivatives showing MurB enzyme inhibition .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, noting IC₅₀ values relative to 5-fluorouracil .

- Enzyme Inhibition: Fluorescence-based assays targeting bacterial peptidoglycan biosynthesis enzymes (e.g., MurB) to evaluate IC₅₀ .

Advanced: How do structural modifications (e.g., substituents on the phenyl or thiazolidine ring) affect pharmacological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) Insights:

Experimental Design:

- Systematic substitution at the phenyl ring (e.g., -OCH₃, -CF₃) followed by comparative IC₅₀ assays .

- Molecular docking to predict binding affinity to MurB (PDB: 1HSK) .

Advanced: What strategies address poor aqueous solubility in preclinical studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the thiazolidine nitrogen, which hydrolyze in vivo to release the active compound .

- Co-solvent Systems: Use DMSO/PEG 400 (1:4 v/v) for in vitro assays, validated by solubility studies up to 10 mg/mL .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in rodent models .

Advanced: How can computational modeling guide the optimization of this compound’s metabolic stability?

Methodological Answer:

- Metabolite Prediction: Use Schrödinger’s MetaSite to identify CYP450-mediated oxidation hotspots (e.g., fluoropropoxy chain) .

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for S-C and C-F bonds to prioritize stable analogs .

- MD Simulations: Assess binding stability in MurB (RMSD < 2.0 Å over 50 ns) to correlate with experimental IC₅₀ .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Standardization: Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Control Compounds: Include rofecoxib (COX-2 inhibitor) or ciprofloxacin in parallel assays to benchmark activity .

- Batch Analysis: Verify compound purity (>98% by HPLC) and stereochemistry (via chiral chromatography) to exclude impurity-driven artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.